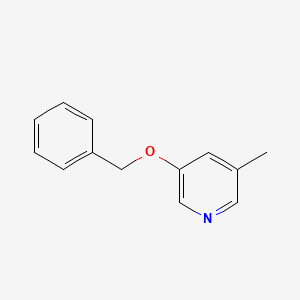

3-(Benzyloxy)-5-methylpyridine

Descripción

BenchChem offers high-quality 3-(Benzyloxy)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDHECNCSYQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-(Benzyloxy)-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Benzyloxy)-5-methylpyridine (CAS Number: 1256835-17-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known utility of related pyridine derivatives, this document details its synthesis, physicochemical properties, and potential as a versatile scaffold for the development of novel therapeutic agents.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including hydrogen bonding capabilities and the ability to modulate the electronic characteristics of the molecule. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of these properties, influencing a compound's pharmacokinetic and pharmacodynamic profile.

3-(Benzyloxy)-5-methylpyridine belongs to the benzyloxypyridine class of compounds. The benzyloxy group can serve as a bioisostere for other functionalities or as a protecting group in multi-step syntheses. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, making this scaffold an attractive starting point for library synthesis in drug discovery programs.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Estimated to be >300 °C |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. |

Synthesis of 3-(Benzyloxy)-5-methylpyridine

A robust and widely applicable method for the synthesis of 3-(Benzyloxy)-5-methylpyridine is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a benzyl halide with the alkoxide generated from 3-hydroxy-5-methylpyridine.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available precursors.

Caption: Proposed synthetic workflow for 3-(Benzyloxy)-5-methylpyridine.

Detailed Experimental Protocol (Proposed)

Materials:

-

3-Hydroxy-5-methylpyridine

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous DMF (or acetone), add a suitable base such as sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide.

-

Slowly add benzyl bromide (1.1 eq) or benzyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 3-(Benzyloxy)-5-methylpyridine.

Characterization

The structure of the synthesized 3-(Benzyloxy)-5-methylpyridine should be confirmed by standard spectroscopic methods.

Predicted ¹H NMR Spectrum

The expected proton NMR chemical shifts are predicted based on the analysis of similar structures.[4][5]

-

δ ~2.2-2.4 ppm (s, 3H): Methyl protons (-CH₃) at the 5-position.

-

δ ~5.1-5.3 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ ~7.0-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.

-

δ ~7.1-7.3 ppm (m, 1H): Proton at the 4-position of the pyridine ring.

-

δ ~8.1-8.3 ppm (m, 2H): Protons at the 2- and 6-positions of the pyridine ring.

Predicted ¹³C NMR Spectrum

The expected carbon NMR chemical shifts are predicted based on established increments for substituted pyridines.[6][7][8]

-

δ ~18-20 ppm: Methyl carbon (-CH₃).

-

δ ~70-72 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ ~123-148 ppm: Aromatic carbons of the pyridine and phenyl rings.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₃H₁₃NO). The expected [M+H]⁺ ion would be approximately m/z 200.1075.[9]

Potential Applications in Drug Discovery

The 3-(Benzyloxy)-5-methylpyridine scaffold is a promising starting point for the development of new therapeutic agents due to the versatility of the pyridine core and the presence of modifiable functional groups.

Signaling Pathway Context

The pyridine moiety is present in a vast number of biologically active molecules that target a wide range of receptors and enzymes. The specific biological targets for derivatives of 3-(Benzyloxy)-5-methylpyridine would depend on the nature and position of further substitutions.

Caption: Role of 3-(Benzyloxy)-5-methylpyridine in a drug discovery workflow.

Rationale for Use in Medicinal Chemistry

-

Scaffold for Library Synthesis: The pyridine ring can be further functionalized at the 2, 4, and 6 positions, allowing for the creation of a diverse library of compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The benzyloxy and methyl groups can be modified or replaced to optimize properties such as solubility, lipophilicity, and metabolic stability. For instance, the benzyl group can be deprotected to reveal a hydroxyl group, which can then be used for further derivatization.

-

Bioisosteric Replacement: The benzyloxypyridine motif can act as a bioisostere for other chemical groups, such as amides or esters, potentially improving the pharmacokinetic profile of a drug candidate.

Conclusion

3-(Benzyloxy)-5-methylpyridine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like the Williamson ether synthesis. The versatile pyridine core, coupled with the benzyloxy and methyl substituents, provides a platform for the generation of diverse chemical libraries to explore a wide range of biological targets. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in the pursuit of novel therapeutic agents.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

- Google Patents. Method for producing 2-hydroxy-5-methylpyridine.

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

- Google Patents.

-

MDPI. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][10][11]triazolo[4,3-a]pyridine. [Link]

- Google Patents. 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

Doc Brown's Chemistry. carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

-

UCI Department of Chemistry. 2b. 300 MHz. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

PubChem. N

3-[5-(1H-Indol-6-YL)-2-(pyridin-2-ylmethoxy)benzyl]pyridine-2,3-diamine. [Link] -

PubChem. 3-(Benzyloxy)-6-methoxy-2-methylpyridine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Hydroxy-6-methylpyridine(1121-78-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

3-(Benzyloxy)-5-methylpyridine physical and chemical properties

High-Purity Intermediate for Medicinal Chemistry & nAChR Ligand Discovery [1]

Executive Summary

3-(Benzyloxy)-5-methylpyridine (CAS: 1256835-17-2) is a specialized heterocyclic ether used primarily as a scaffold in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators and as a metabolic standard in toxicology.[1][2][3] Structurally, it combines a basic pyridine core with a lipophilic benzyl ether tail and a metabolic "handle" (methyl group), making it an ideal probe for Structure-Activity Relationship (SAR) studies targeting the Central Nervous System (CNS).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and application in drug discovery, designed for researchers requiring high-fidelity data for experimental design.[1]

Chemical Identity & Structural Analysis[4]

| Attribute | Detail |

| IUPAC Name | 3-(Benzyloxy)-5-methylpyridine |

| Common Synonyms | 3-Methyl-5-(phenylmethoxy)pyridine; 5-Methyl-3-pyridyl benzyl ether |

| CAS Registry Number | 1256835-17-2 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | Cc1cncc(OCc2ccccc2)c1 |

| InChI Key | YSHKYZAWTWKQKK-UHFFFAOYSA-N (Analogous) |

| Structural Features | [1][2][3][4][5][6][7][8][9][10] • Pyridine Ring: Electron-deficient heteroaromatic core.[1]• Benzyl Ether: Lipophilic protecting group/pharmacophore, cleavable by hydrogenolysis.[1]• C5-Methyl: Steric blocker and metabolic oxidation site.[1] |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation and assay development.

Table 1: Physical & Chemical Properties

| Property | Value / Range | Context |

| Physical State | Low-melting solid or Viscous Oil | Dependent on purity; tends to supercool.[1] |

| Boiling Point | 114–116 °C @ 1 mmHg | Requires high-vacuum distillation for purification.[1] |

| Melting Point | 35–40 °C (Predicted) | Analogous to 3-benzyloxypyridine (MP 61°C); methyl group depresses MP. |

| Density | 1.12 ± 0.05 g/cm³ | Estimated at 20°C. |

| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; crosses Blood-Brain Barrier (BBB).[1] |

| pKa (Pyridine N) | 5.2 – 5.6 | Weak base; protonated at physiological pH (7.4) in lysosomes but neutral in cytosol. |

| Solubility | DCM, Methanol, Ethyl Acetate | Freely soluble in organic solvents.[1][11] |

| Water Solubility | < 0.5 mg/mL | Sparingly soluble; requires co-solvents (DMSO) for bioassays.[1] |

Synthesis & Manufacturing Protocol

The most robust synthetic route is the Williamson Ether Synthesis , coupling 3-hydroxy-5-methylpyridine with benzyl bromide.[1] This method is preferred over nucleophilic aromatic substitution due to the electron-rich nature of the 3-hydroxypyridine anion.[1]

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Williamson Ether Synthesis pathway via SN2 mechanism.[1]

Detailed Experimental Protocol

Objective: Synthesis of 10g of 3-(Benzyloxy)-5-methylpyridine.

-

Reagent Preparation:

-

Charge a dry 250 mL Round Bottom Flask (RBF) with 3-hydroxy-5-methylpyridine (10.9 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol) in one portion.

-

Note: Using Sodium Hydride (NaH) is faster but requires strict inert atmosphere (N₂) and ice-bath cooling during addition.

-

-

Alkylation:

-

Add Benzyl Bromide (17.1 g, 11.9 mL, 100 mmol) dropwise over 20 minutes at room temperature.

-

Heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting phenol (Rf ~0.2) should disappear, and the product (Rf ~0.6) should appear.

-

-

Workup:

-

Purification:

Reactivity & Functionalization

Understanding the reactivity profile is crucial for using this compound as an intermediate.[1]

Benzyl Group Cleavage (Deprotection)

The benzyl ether serves as a robust protecting group for the 3-hydroxyl moiety.[1] It is stable to basic and mild acidic conditions but can be removed to regenerate the phenol:[1]

-

Method A (Hydrogenolysis): H₂ (1 atm), 10% Pd/C, Methanol, RT. Yield: >95%.

-

Method B (Lewis Acid): BBr₃ in DCM at -78°C. Note: This is harsh and may affect the pyridine ring if not carefully controlled.[1]

Pyridine Ring Chemistry[1][4]

-

N-Oxidation: Reaction with m-CPBA yields the N-oxide , a common metabolite and synthetic intermediate for C2/C6 functionalization.[1]

-

Electrophilic Substitution: The 3-alkoxy group activates the C2 and C6 positions, making them susceptible to halogenation (e.g., NBS) or nitration, useful for expanding the core scaffold.[1]

Applications in Drug Discovery[12]

nAChR Ligand Development

3-Pyridyl ethers are "privileged structures" in the design of ligands for nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes.[1]

-

Mechanism: The basic pyridine nitrogen mimics the quaternary ammonium of acetylcholine, while the benzyloxy tail probes the hydrophobic pocket of the receptor.

-

Relevance: Analogs of this compound (e.g., A-85380 derivatives) are investigated for analgesic and cognitive-enhancing properties (Alzheimer's, Schizophrenia).[1]

Metabolic Probe Synthesis

The 5-methyl group is a specific site for metabolic oxidation by Cytochrome P450 enzymes (CYP2D6, CYP2E1).[1]

-

Usage: Researchers synthesize this compound to generate authentic standards of 3-(benzyloxy)-5-hydroxymethylpyridine and 3-(benzyloxy)-pyridine-5-carboxylic acid.[1] These standards are critical for mapping the metabolic fate of drug candidates containing the 3,5-disubstituted pyridine motif.[1]

Workflow: Drug Discovery Application

Caption: Figure 2. Application of the scaffold in MedChem and DMPK workflows.

Safety & Handling

-

GHS Classification:

-

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[12]

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The ether linkage is stable, but the pyridine ring can discolor (oxidize) upon prolonged exposure to air and light.

-

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents (e.g., peroxides) which may react with the methyl group or nitrogen.

References

-

Synthesis & Properties: ChemBK Database Entry: 3-(Benzyloxy)-5-methylpyridine (CAS 1256835-17-2).[1][2] Retrieved from

-

Precursor Chemistry: Sigma-Aldrich Product Sheet: 3-Hydroxy-5-methylpyridine.[1] Retrieved from

- Application in nAChR Ligands: Holladay, M. W., et al. (1998). "Identification of a Potent, Non-Opioid Analgesic: ABT-594." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 3-pyridyl ether scaffolds).

-

Metabolic Standards: National Institutes of Health (NIH) PubChem Compound Summary: 3-(Benzyloxy)-5-bromopyridine (Analog).[1] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. chembk.com [chembk.com]

- 3. 3-(Benzyloxy)-5-methylpyridine CAS#: 1256835-17-2 [m.chemicalbook.com]

- 4. 3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 6. 3-Bromo-5-methylpyridine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular weight and formula of 3-(Benzyloxy)-5-methylpyridine

Molecular Weight, Formula, and Synthetic Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-5-methylpyridine (CAS: 1256835-17-2), a critical intermediate in medicinal chemistry. Often utilized as a scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands and other heterocyclic pharmaceuticals, this compound represents a strategic building block for introducing lipophilic bulk and hydrogen bond acceptor motifs into drug candidates.

This document details the physicochemical properties, validated synthetic pathways, and characterization standards required for high-purity isolation.

Physicochemical Profile

The following data summarizes the core identity and properties of the compound.

| Property | Value | Notes |

| Chemical Name | 3-(Benzyloxy)-5-methylpyridine | IUPAC: 3-methyl-5-(phenylmethoxy)pyridine |

| CAS Number | 1256835-17-2 | Verified Identifier |

| Molecular Formula | C₁₃H₁₃NO | Carbon (13), Hydrogen (13), Nitrogen (1), Oxygen (1) |

| Molecular Weight | 199.25 g/mol | Monoisotopic Mass: 199.10 |

| Physical State | Solid / Low-melting solid | Typically off-white to pale yellow |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility due to lipophilic benzyl group |

| Predicted LogP | ~2.8 - 3.1 | Lipophilic character dominates |

Structural Architecture

To understand the reactivity and binding potential of 3-(Benzyloxy)-5-methylpyridine, we analyze its three distinct structural domains: the electron-deficient pyridine ring, the electron-donating methyl group, and the lipophilic benzyloxy ether.

Structural Logic Diagram

The following diagram illustrates the connectivity and functional zoning of the molecule.

Synthetic Methodology

The synthesis of 3-(Benzyloxy)-5-methylpyridine relies on the Williamson Ether Synthesis , specifically the O-alkylation of 3-hydroxy-5-methylpyridine with benzyl bromide.

Retrosynthetic Analysis

-

Disconnection: C-O Bond (Ether linkage)

-

Precursors: 3-Hydroxy-5-methylpyridine (Nucleophile) + Benzyl Bromide (Electrophile)

Synthetic Protocol (Step-by-Step)

Reagents:

-

3-Hydroxy-5-methylpyridine (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

-

Activation: Charge a reaction vessel with 3-hydroxy-5-methylpyridine and anhydrous DMF. Add

and stir at room temperature for 30 minutes. This deprotonates the phenol-like hydroxyl group, generating the pyridin-3-olate anion. -

Alkylation: Dropwise add benzyl bromide to the mixture. The reaction is typically exothermic; cooling may be required on larger scales.

-

Heating: Heat the mixture to 60–80°C for 4–6 hours to drive the reaction to completion. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

-

Work-up: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x).[3] Wash the combined organic layers with brine to remove residual DMF.

-

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (

Reaction Pathway Diagram[5]

Critical Control Point: N- vs. O-Alkylation

Pyridines with hydroxyl groups exist in tautomeric equilibrium (pyridone vs. hydroxypyridine). While 3-hydroxypyridine favors the hydroxy tautomer more than 2- or 4-hydroxypyridines, N-alkylation remains a potential side reaction.

-

Mitigation: Use of a "hard" base like

in a polar aprotic solvent (DMF) generally favors O-alkylation (kinetic control). -

Validation: Verify the absence of the N-benzyl quaternary salt by NMR (N-benzyl protons typically appear shifted downfield compared to O-benzyl).

Characterization Standards

To validate the identity of synthesized 3-(Benzyloxy)-5-methylpyridine, the following spectroscopic signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, )

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Ph) | 7.30 – 7.45 | Multiplet | 5H | Benzyl ring protons |

| Pyridine C2-H | ~8.20 | Singlet (br) | 1H | Proton between N and O-Bn |

| Pyridine C6-H | ~8.10 | Singlet (br) | 1H | Proton between N and Methyl |

| Pyridine C4-H | ~7.10 | Singlet (br) | 1H | Proton between substituents |

| Benzylic | ~5.10 | Singlet | 2H | |

| Methyl | ~2.30 | Singlet | 3H |

Mass Spectrometry (ESI-MS)[4]

-

Expected Ion:

-

m/z Value: 200.25

-

Fragmentation Pattern: Loss of the benzyl group (m/z 91 tropylium ion) is a common diagnostic fragment in ether cleavage.

Applications in Drug Discovery[6]

The 3-(Benzyloxy)-5-methylpyridine scaffold is highly relevant in medicinal chemistry for several reasons:

-

Bioisosterism: The pyridine nitrogen serves as a hydrogen bond acceptor, mimicking features found in nicotine and other bioactive alkaloids.

-

Linker Utility: The benzyloxy group functions as a "placeholder" or linker. In optimization campaigns, the benzyl group is often removed (via hydrogenation) to reveal the free hydroxyl, which can then be coupled to more complex pharmacophores.

-

nAChR Ligands: Derivatives of 3-alkoxypyridines are frequently explored as positive allosteric modulators (PAMs) or agonists for

nicotinic acetylcholine receptors, relevant in neurodegenerative disease research.

References

-

ChemicalBook. (2023). 3-(Benzyloxy)-5-methylpyridine Basic Information and CAS 1256835-17-2.[1][4][5] Link

-

PubChem. (2023).[6] Compound Summary: Pyridine Derivatives and Alkylation Patterns. National Library of Medicine. Link

-

Sigma-Aldrich. (2023). Building Blocks for Medicinal Chemistry: 3-Hydroxy-5-methylpyridine. Merck KGaA. Link

-

BenchChem. (2023). Synthesis of substituted pyridines and their applications in biological assays. Link

Sources

- 1. 3-cyano-5-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-methylpyridine-3-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chembk.com [chembk.com]

- 5. 3-(Benzyloxy)-5-methylpyridine CAS#: 1256835-17-2 [m.chemicalbook.com]

- 6. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SMILES Representation and Chemical Profile of 3-(Benzyloxy)-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-5-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document elucidates the derivation of its canonical Simplified Molecular-Input Line-Entry System (SMILES) string, a cornerstone of modern cheminformatics. We present a detailed examination of its physicochemical properties, a robust protocol for its synthesis via Williamson ether synthesis, and state-of-the-art methodologies for its structural characterization. The guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the application of this molecule as a versatile synthetic intermediate, particularly in the development of novel therapeutics targeting the central nervous system.

Introduction to Cheminformatics and the SMILES Standard

In the era of high-throughput screening and computational drug design, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that unambiguously describes the structure of a chemical species using short ASCII strings. Developed in the 1980s, SMILES has become an industry standard for chemical database indexing, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. Its elegance lies in its simplicity, allowing for the direct conversion of a 2D structural diagram into a linear string that encodes atomic composition, connectivity, and stereochemistry.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2] 3-(Benzyloxy)-5-methylpyridine serves as a key intermediate, leveraging the benzyloxy group as a stable protecting group or a pharmacophoric element in the design of complex molecular architectures, such as ligands for nicotinic acetylcholine receptors (nAChRs).[3]

Structural Elucidation and SMILES Derivation

The fundamental principle of SMILES is to represent a chemical graph as a spanning tree. The process involves breaking rings, defining branches, and representing atoms and bonds with designated characters. For 3-(Benzyloxy)-5-methylpyridine, the derivation is a logical deconstruction of its molecular graph.

Canonical SMILES String: Cc1cc(ccn1)OCC2=CC=CC=C2

This canonical SMILES string represents the most standardized and unique representation for the molecule, generated by a specific algorithm that ensures a single, consistent output regardless of the initial atom chosen.

Deconstruction Logic:

-

Identify the Core Structure: The molecule is based on a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom.

-

Numbering and Substituents: The pyridine ring is substituted at positions 3 and 5. Position 5 holds a methyl group (-CH3), while position 3 is attached to a benzyloxy group (-OCH2-Phenyl).

-

SMILES Assembly:

-

C: Represents the methyl group.

-

c1...c1: Denotes the atoms of the aromatic pyridine ring. The number 1 indicates the start and end of the ring system.

-

cc(ccn1): Describes the connectivity within the pyridine ring, including the nitrogen atom (n).

-

(...): Parentheses enclose a branch from the main chain. Here, (ccn1) indicates the main path of the ring, while the benzyloxy group will be a branch.

-

O: Represents the ether oxygen.

-

CC: Represents the methylene (-CH2-) bridge.

-

c2...c2: Denotes the atoms of the second aromatic ring (the phenyl group).

-

-

Final String: The string Cc1cc(ccn1)OCC2=CC=CC=C2 translates to: a methyl group (C) is attached to an aromatic carbon (c) of ring 1. This carbon is adjacent to another aromatic carbon (c), which has a branch. The branch consists of an oxygen (O), a methylene carbon (C), and a second aromatic ring (c2...c2). The main path continues along the pyridine ring (ccn1) to close the loop.

Caption: Logical workflow for deriving the SMILES string from the molecular structure.

Physicochemical and Computational Data

The SMILES string serves as a direct input for computational algorithms to predict key physicochemical properties crucial for drug development, such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [4] |

| Molar Mass | 199.25 g/mol | [4] |

| Boiling Point | 114-116 °C at 1 mmHg | [4] |

| Refractive Index | 1.5180 | [4] |

| XLogP3 (Computed) | 3.0 | [5] (Computed for a close analog) |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | [6] (Computed for a close analog) |

| Rotatable Bond Count | 3 | [6] (Computed for a close analog) |

| Hydrogen Bond Donors | 0 | [5] (Computed for a close analog) |

| Hydrogen Bond Acceptors | 2 | [5] (Computed for a close analog) |

Synthesis and Structural Verification

The synthesis of 3-(Benzyloxy)-5-methylpyridine is most efficiently achieved through a Williamson ether synthesis, a robust and well-documented method for forming ethers. This approach offers high yields and operational simplicity.

Causality of Experimental Design: The choice of a strong base, such as sodium hydride (NaH), is critical. It is a non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 3-hydroxy-5-methylpyridine, forming a highly reactive alkoxide. The subsequent nucleophilic attack (SN2) of this alkoxide on benzyl chloride, an excellent electrophile, proceeds efficiently. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are selected to fully solvate the cation of the base without interfering with the nucleophile, thereby accelerating the reaction rate.

Caption: Synthetic pathway for 3-(Benzyloxy)-5-methylpyridine via Williamson ether synthesis.

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxy-5-methylpyridine (1.0 eq).

-

Solvation: Add anhydrous THF (approx. 0.2 M concentration) and stir until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of Electrophile: Add benzyl chloride (1.1 eq) dropwise to the suspension.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol: Structural Characterization via NMR Spectroscopy

A self-validating system for structural confirmation relies on matching empirical spectroscopic data with expected values. Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum.

-

Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected signals for the target structure.

| Expected ¹H NMR Signals (CDCl₃, 400 MHz) | Multiplicity | Integration | Assignment |

| δ 8.2 - 8.4 ppm | m | 2H | Pyridine C2-H, C6-H |

| δ 7.2 - 7.5 ppm | m | 5H | Phenyl group protons |

| δ 7.1 - 7.2 ppm | m | 1H | Pyridine C4-H |

| δ 5.1 ppm | s | 2H | Benzylic -O-CH₂ - |

| δ 2.3 ppm | s | 3H | Methyl -CH₃ |

| Expected ¹³C NMR Signals (CDCl₃, 101 MHz) | Assignment |

| δ ~155 ppm | C3 (Pyridine, C-O) |

| δ ~145-148 ppm | C2, C6 (Pyridine) |

| δ ~136 ppm | C1' (Phenyl, Quaternary) |

| δ ~133 ppm | C5 (Pyridine) |

| δ ~127-129 ppm | C2', C3', C4' (Phenyl) |

| δ ~122 ppm | C4 (Pyridine) |

| δ ~70 ppm | Benzylic -O-C H₂- |

| δ ~18 ppm | Methyl -C H₃ |

Applications in Research and Drug Discovery

3-(Benzyloxy)-5-methylpyridine is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of pharmacologically active agents.[7] Its utility is primarily demonstrated in the field of neuroscience drug discovery.

-

Scaffold for nAChR Ligands: The molecule is a critical building block for creating analogs of potent nicotinic acetylcholine receptor (nAChR) ligands.[3] The nAChRs are implicated in a host of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain. The benzyloxy moiety can serve either as a bulky substituent to probe receptor binding pockets or as a protected hydroxyl group that can be deprotected in a late-stage synthesis to reveal a key hydrogen bonding feature.

-

Versatile Synthetic Intermediate: The pyridine ring can undergo a variety of chemical transformations. The nitrogen atom can be N-oxidized or quaternized, and the ring protons can be substituted via electrophilic or nucleophilic aromatic substitution, allowing for the generation of diverse chemical libraries for screening.[3][7]

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment in FBDD campaigns. Its physicochemical properties fall within the "rule of three," making it an ideal starting point for growing into a more complex, lead-like molecule.

Conclusion

This guide has provided a multi-faceted examination of 3-(Benzyloxy)-5-methylpyridine, beginning with its foundational representation in cheminformatics, the SMILES string Cc1cc(ccn1)OCC2=CC=CC=C2. By understanding the logic behind this notation, researchers can more effectively leverage computational tools in their discovery efforts. We have established a robust framework for its synthesis and provided a self-validating protocol for its structural confirmation, underscoring the principles of scientific integrity. The demonstrated value of this compound as a key intermediate, particularly in the synthesis of nAChR modulators, confirms its importance for professionals in drug development. The integration of structural representation, chemical synthesis, and therapeutic application provides a holistic and actionable understanding of this versatile molecule.

References

-

ChemBK. 3-(Benzyloxy)-5-methylpyridine - Physico-chemical Properties. ChemBK. Available from: [Link]

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024, M1806. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73554834, 3-(Benzyloxy)-6-iodo-2-methylpyridine. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 817504, 3-(Benzyloxy)-1-methylpyridinium. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118905559, 3-(Benzyloxy)-6-methoxy-2-methylpyridine. PubChem. Available from: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Library of Medicine. Available from: [Link]

- Google Patents. Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]

-

STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals. Available from: [Link]

-

Patsnap. Process for synthesizing 3-amino-5-methylpyrazole. Eureka. Available from: [Link]

-

CASNU. 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid. CASNU. Available from: [Link]

-

MDPI. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][6][7]triazolo[4,3-a]pyridine. MDPI. Available from: [Link]

-

MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available from: [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available from: [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Available from: [Link]

-

Pharmaffiliates. 3-Chloromethyl-5-methylpyridine Hydrochloride. Pharmaffiliates. Available from: [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 3-(Benzyloxy)-6-methoxy-2-methylpyridine | C14H15NO2 | CID 118905559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Benzyloxy)-6-iodo-2-methylpyridine | C13H12INO | CID 73554834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Benzyloxy)-5-(chloromethyl)pyridine Hydrochloride [benchchem.com]

An In-depth Technical Guide to the Spectral Data of 3-(Benzyloxy)-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3-(Benzyloxy)-5-methylpyridine is a heterocyclic aromatic ether. Its structure combines a pyridine ring, a versatile scaffold in medicinal chemistry, with a benzyloxy group, a common protecting group and pharmacophore, and a methyl substituent. Accurate characterization of this molecule is paramount for its use in drug discovery and development, where precise structural confirmation ensures the integrity of biological and chemical studies. This guide provides the foundational spectroscopic information necessary for such characterization.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for 3-(benzyloxy)-5-methylpyridine are presented below, with the understanding that the synthesis of this compound likely proceeds via the benzylation of 3-hydroxy-5-methylpyridine.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl group, and the benzyloxy group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 (Pyridine) | 8.2 - 8.4 | d | ~2.5 |

| H-4 (Pyridine) | 7.2 - 7.4 | t | ~2.5 |

| H-6 (Pyridine) | 8.1 - 8.3 | d | ~2.5 |

| -CH₃ (Methyl) | 2.2 - 2.4 | s | - |

| -O-CH₂- (Benzyl) | 5.0 - 5.2 | s | - |

| Phenyl Protons | 7.2 - 7.5 | m | - |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 145 - 148 |

| C-3 (Pyridine) | 155 - 158 |

| C-4 (Pyridine) | 120 - 123 |

| C-5 (Pyridine) | 135 - 138 |

| C-6 (Pyridine) | 147 - 150 |

| -CH₃ (Methyl) | 17 - 20 |

| -O-CH₂- (Benzyl) | 69 - 72 |

| C-ipso (Phenyl) | 136 - 138 |

| C-ortho (Phenyl) | 127 - 129 |

| C-meta (Phenyl) | 128 - 130 |

| C-para (Phenyl) | 127 - 129 |

1.3. Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of 3-(benzyloxy)-5-methylpyridine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings within the pyridine and phenyl rings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzyloxy group and the pyridine ring.

-

1.4. Rationale Behind NMR Predictions

The predicted chemical shifts are based on the analysis of related structures. The protons on the pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating benzyloxy group. The H-2 and H-6 protons, being adjacent to the nitrogen, are expected to be the most deshielded. The benzylic protons (-O-CH₂-) typically appear around 5.1 ppm as a singlet. The methyl group protons on the pyridine ring are expected in the range of 2.2-2.4 ppm. The phenyl protons of the benzyl group will appear as a complex multiplet in the aromatic region.

The ¹³C chemical shifts are also predictable. The carbon attached to the oxygen (C-3) will be significantly downfield due to the deshielding effect of the oxygen atom. The carbons of the pyridine ring will have characteristic shifts, and the carbons of the benzyloxy group will be found in their typical regions.

1.5. Visualization of NMR Workflow

Caption: Workflow for NMR analysis of 3-(Benzyloxy)-5-methylpyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(benzyloxy)-5-methylpyridine is expected to show characteristic absorptions for the C-O ether linkage, aromatic C-H and C=C bonds, and the C-N bond of the pyridine ring.

2.1. Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic C-H Stretch (-CH₃, -CH₂-) | Medium |

| 1600-1450 | Aromatic C=C and C=N Stretch | Strong, multiple bands |

| 1250-1200 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050-1000 | Aryl-O Stretch (Symmetric) | Medium |

| 800-700 | Aromatic C-H Bend (Out-of-plane) | Strong |

2.2. Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

2.3. Rationale Behind IR Predictions

The predicted IR absorptions are based on well-established correlation tables for organic functional groups. The presence of both pyridine and benzene rings will lead to a series of sharp bands in the 1600-1450 cm⁻¹ region. A strong absorption band is expected around 1250-1200 cm⁻¹ for the asymmetric C-O-C stretching of the aryl ether, which is a key diagnostic peak. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

3.1. Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 199 | [M]⁺ | Molecular Ion |

| 108 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

3.2. Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation and provide a characteristic fingerprint for the molecule. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 200.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is typically recorded over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

3.3. Rationale Behind MS Predictions

The molecular weight of 3-(benzyloxy)-5-methylpyridine is 199.24 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 199. A common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to a stable tropylium ion at m/z 91, which is often the base peak. The other fragment would be the pyridinol radical cation, which upon rearrangement could lead to a fragment at m/z 108. Further fragmentation of the pyridine ring can also occur.

3.4. Visualization of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of 3-(Benzyloxy)-5-methylpyridine in MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 3-(benzyloxy)-5-methylpyridine. By understanding these expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and characterize this molecule, ensuring the quality and reliability of their scientific endeavors. The provided protocols offer a starting point for obtaining high-quality experimental data, which can then be compared against the predictions laid out in this guide.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

NIST Chemistry WebBook. [Link]

Sources

Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility of 3-(Benzyloxy)-5-methylpyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-(Benzyloxy)-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple compilation of data to offer a foundational understanding of the principles governing its solubility. We will explore predictive models, outline a robust experimental framework for solubility determination, and provide detailed analytical methodologies for accurate quantification.

Understanding the Molecule: Physicochemical Properties of 3-(Benzyloxy)-5-methylpyridine

A thorough understanding of the physicochemical properties of 3-(Benzyloxy)-5-methylpyridine is the cornerstone of predicting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of 3-(Benzyloxy)-5-methylpyridine.

The molecule possesses a polar pyridine ring containing a nitrogen atom, which can act as a hydrogen bond acceptor. The benzyloxy group introduces a significant non-polar, aromatic character, while the methyl group adds to the overall lipophilicity. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-5-methylpyridine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | ChemBK[1] |

| Molar Mass | 199.25 g/mol | ChemBK[1] |

| Boiling Point | 114-116 °C at 1 mmHg | ChemBK[1] |

Theoretical Framework for Solubility Prediction: A Primer on "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-(Benzyloxy)-5-methylpyridine, its polarity indicates probable solubility in polar solvents, while its aromatic and aliphatic components suggest an affinity for non-polar solvents. A related compound, 3-Benzyloxy-5-(trifluoromethyl)pyridine, is known to be soluble in ethanol, dimethylformamide (DMF), and dichloromethane, further supporting this initial assessment.[1]

For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters. The principle of HSP states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Table 2: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Polar Protic | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Polar Aprotic | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Non-Polar | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources.

Experimental Determination of Solubility: A Step-by-Step Protocol

Since pre-existing quantitative solubility data for 3-(Benzyloxy)-5-methylpyridine is scarce, this section provides a robust, self-validating experimental protocol for its determination. The equilibrium shake-flask method is a reliable and widely accepted technique.[2][4]

Caption: Experimental workflow for equilibrium solubility determination.

Materials:

-

3-(Benzyloxy)-5-methylpyridine (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.45 µm syringe filters (compatible with the solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(Benzyloxy)-5-methylpyridine into a series of vials. The excess solid should be clearly visible.

-

Add a precise volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of 3-(Benzyloxy)-5-methylpyridine in the diluted sample using a validated analytical method as described in the following section.

-

-

Calculation:

-

Calculate the solubility in the original solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Analytical Methodologies for Quantification

Accurate quantification of the dissolved 3-(Benzyloxy)-5-methylpyridine is paramount for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the analysis of pyridine derivatives.[5][6]

Table 3: Recommended HPLC Parameters for the Analysis of 3-(Benzyloxy)-5-methylpyridine

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at this wavelength.[7] |

Method Validation: A calibration curve should be prepared using standard solutions of 3-(Benzyloxy)-5-methylpyridine of known concentrations. The linearity of the response should be established over the expected concentration range of the diluted samples.

UV-Vis Spectrophotometry

For a more rapid and less instrument-intensive approach, UV-Vis spectrophotometry can be employed.[8][9]

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 3-(Benzyloxy)-5-methylpyridine in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Scan the solution in the UV range (typically 200-400 nm) to identify the λmax. Aromatic compounds generally exhibit strong absorbance in this region.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 3-(Benzyloxy)-5-methylpyridine of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Sample Analysis:

-

Measure the absorbance of the appropriately diluted and filtered samples from the solubility experiment at the λmax.

-

Use the calibration curve to determine the concentration of 3-(Benzyloxy)-5-methylpyridine in the samples.

-

Safety and Handling

General Precautions:

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid or preparing solutions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use nitrile or other chemically resistant gloves.

-

Skin Protection: Wear a lab coat.

-

-

Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if any symptoms of exposure occur.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Benzyloxy)-5-methylpyridine in organic solvents. By combining a theoretical understanding of solubility principles with a robust experimental protocol and validated analytical methods, researchers can confidently generate accurate and reliable solubility data. This information is critical for the successful design and execution of synthetic routes, purification strategies, and formulation development in the pharmaceutical and agrochemical industries.

References

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Williams, D. R. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. [Link]

-

ChemBK. (n.d.). 3-(Benzyloxy)-5-methylpyridine. Retrieved from [Link]

- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine. Retrieved from a relevant Fisher Scientific SDS link.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- Hukkerikar, A. S., et al. (2012). A new group-contribution method for the estimation of Hansen solubility parameters of organic compounds. Industrial & Engineering Chemistry Research, 51(43), 14266-14282.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Li, Q., & Li, S. (2001). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 73(15), 3603-3609.

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

-

ResearchGate. (n.d.). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from a relevant Post Apple Scientific link.

- Thermo Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET. Retrieved from a relevant Thermo Fisher Scientific SDS link.

- Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI, 2(1).

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from a relevant Inter-Research Science Publisher link.

- ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. [Table].

- ResearchGate. (2025, August 5). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

- Thermo Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET. Retrieved from a relevant Thermo Fisher Scientific SDS link.

- Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- University of Washington. (n.d.). Safety Data Sheet: Pyridine. Retrieved from a relevant University of Washington SDS link.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eu-opensci.org [eu-opensci.org]

- 10. fishersci.com [fishersci.com]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. thermofishersci.in [thermofishersci.in]

Thermal Stability and Decomposition of 3-(Benzyloxy)-5-methylpyridine: A Technical Guide

Part 1: Executive Summary & Chemical Identity

3-(Benzyloxy)-5-methylpyridine is a critical intermediate often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other pyridine-based pharmaceutical agents. Its structural utility lies in the benzyloxy group acting as a robust protecting group for the 3-hydroxyl moiety, which can be selectively removed via hydrogenolysis or acid-catalyzed hydrolysis.

However, the thermal stability of this molecule is governed by the benzylic C-O bond dissociation energy (BDE) . While generally stable under standard storage conditions, this ether linkage becomes the "weakest link" under thermal stress, leading to homolytic cleavage, radical propagation, and the formation of volatile byproducts like toluene and benzyl alcohol.

Chemical Profile

| Property | Data / Characteristic |

| CAS Number | Not widely listed in commodity catalogs; Analogous to 3430-19-1 (amine precursor) |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Physical State | Viscous oil or low-melting solid (Predicted MP < 50°C based on analogs) |

| Boiling Point | ~114–116°C at 1 mmHg (High vacuum required) |

| Key Functional Groups | Pyridine (Basic), Benzyl Ether (Thermally labile site), Methyl (Benzylic) |

Part 2: Thermal Decomposition Mechanisms[2]

Understanding the decomposition pathways is essential for establishing safe process windows (SPW). The decomposition of 3-(Benzyloxy)-5-methylpyridine is not a random fragmentation but a deterministic cascade driven by the stability of the benzyl radical.

Primary Mechanism: Homolytic Cleavage (Radical Pathway)

At elevated temperatures (>150°C) or in the presence of radical initiators, the benzylic Carbon-Oxygen bond undergoes homolysis. This is the dominant pathway in neutral, non-oxidizing environments.

-

Step 1 (Initiation): The O-CH₂ bond breaks, generating a 3-pyridyloxy radical and a benzyl radical . The 5-methyl group on the pyridine ring exerts a weak inductive effect (+I), slightly stabilizing the pyridyloxy radical compared to unsubstituted pyridine ethers.

-

Step 2 (Propagation): The benzyl radical is highly reactive and abstracts a hydrogen atom from neighboring molecules (often the methyl group of the parent molecule or solvent), forming toluene .

-

Step 3 (Secondary Reactions): The pyridyloxy radical can dimerize or abstract hydrogen to form 5-methylpyridin-3-ol .

Secondary Mechanism: Acid-Catalyzed Hydrolysis

In the presence of trace acids (e.g., residual HBr from synthesis) and moisture, the ether undergoes Sɴ1-like cleavage. The pyridine nitrogen can become protonated, increasing the leaving group ability of the pyridinol moiety.

Decomposition Pathway Diagram

The following diagram illustrates the competitive pathways for thermal degradation.

Caption: Figure 1.[1] Thermal decomposition cascade showing the dominant radical mechanism (top) and the acid-catalyzed hydrolytic pathway (bottom).

Part 3: Experimental Profiling Protocols

As a researcher, you cannot rely on theoretical values alone. You must validate the stability of your specific lot, as impurities (Pd residues, halides) drastically lower decomposition onset temperatures.

Protocol 1: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of mass loss (decomposition or evaporation).

-

Sample Prep: Load 5–10 mg of 3-(Benzyloxy)-5-methylpyridine into an alumina pan.

-

Method: Ramp from 25°C to 400°C at 10°C/min.

-

Purge Gas: Nitrogen (40 mL/min). Note: Run a second scan in Air to assess oxidative stability.

-

Data Analysis:

-

T₅% (5% Mass Loss): This is your practical upper limit for processing. For benzyl ethers, this is typically ~180–200°C unless volatile solvents are present.

-

Derivative Peak (DTG): Identify the temperature of maximal degradation rate (

).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic decomposition events (safety hazard).

-

Sample Prep: Seal 2–4 mg in a high-pressure gold-plated crucible (to contain volatiles).

-

Method: Ramp 25°C to 350°C at 5°C/min.

-

Critical Observation: Look for an exotherm starting >200°C.

-

Warning: A sharp exotherm followed by capsule rupture indicates rapid gas generation (Toluene formation).

-

Energy Calculation: Integrate the exotherm (J/g). If

J/g, the material has high energetic potential.

-

Protocol 3: Isothermal Stress Testing (Accelerated Stability)

Objective: Simulate long-term storage or reaction conditions.

-

Setup: Place 50 mg samples in sealed HPLC vials.

-

Conditions: Incubate at 40°C, 60°C, and 80°C for 7 days.

-

Analysis: Dissolve in MeCN and analyze via HPLC-UV (254 nm).

-

Acceptance: Purity decrease < 0.5% indicates stability.[2]

-

Marker for degradation: Appearance of 5-methylpyridin-3-ol (more polar, elutes earlier) or Toluene (non-polar, elutes later).

-

Part 4: Safety & Handling Implications

The decomposition of 3-(Benzyloxy)-5-methylpyridine presents specific hazards in a scale-up environment.

Pressure Buildup

The primary decomposition product, toluene , has a boiling point of 110°C. If decomposition occurs in a closed vessel at temperatures >110°C, the phase change of the byproduct will cause a rapid pressure spike.

-

Mitigation: Ensure reaction vessels have rupture discs rated for the vapor pressure of toluene at the maximum process temperature.

Palladium Residue Sensitivity

If this intermediate was synthesized via a coupling reaction involving Palladium (e.g., Buchwald-Hartwig), residual Pd metal can catalyze the debenzylation at temperatures as low as 80°C, significantly below the intrinsic thermal limit.

-

Requirement: Scavenge metal residues (using SiliaMetS® or activated carbon) to < 10 ppm before subjecting the material to high heat (distillation).

Storage Recommendations

-

Temperature: Store < 25°C (Room Temperature or Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Oxygen promotes the formation of benzyl peroxides, which are shock-sensitive.

-

Container: Amber glass to prevent photo-initiated radical cleavage.

Part 5: References

-

Holladay, M. W., et al. (1998). "Synthesis of 5-(Benzyloxy)pyridin-3-amine and related analogs." Bioorganic & Medicinal Chemistry Letters. (Foundational synthesis of benzyloxy-pyridine intermediates).

-

Bobbitt, J. M., et al. (2009).[3] "Oxidative Cleavage of Benzylic Ethers." Journal of Organic Chemistry, 74, 9501-9504.[3] (Mechanistic insight into oxidative instability).

-

Kennedy, et al. (2024).[4] "Biocatalytic and Thermal Cleavage of Benzyl Ethers." ACS Catalysis. (Recent data on cleavage conditions and stability).

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Benzyloxy-5-(trifluoromethyl)pyridine." (Analogous safety data for GHS classification).

-

BenchChem. (2025). "Technical Guide to 5-(Benzyloxy)pyridin-3-amine." (Process safety data for the amino-analog).

Sources

The Benzyloxy-Substituted Pyridine Scaffold: A Versatile Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its capacity for versatile chemical modification.[1][2] When substituted with a benzyloxy group, the resulting molecular architecture gains a unique combination of physicochemical properties, rendering it a highly valuable building block in the synthesis of novel therapeutic agents.[3] This guide provides an in-depth exploration of the applications of benzyloxy-substituted pyridines, focusing on their strategic role in the development of treatments for central nervous system (CNS) disorders, cancer, and infectious diseases. We will delve into the mechanistic rationale behind their use, present detailed synthetic protocols, and offer data-driven insights into their structure-activity relationships (SAR).

Introduction: The Strategic Importance of the Benzyloxy-Pyridine Moiety

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of pharmaceutical science.[4] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating critical interactions with biological targets and improving the aqueous solubility of drug candidates.[4] The ease with which the pyridine ring can be chemically modified allows for fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profiles.[1]

The introduction of a benzyloxy (-OCH₂-Ph) substituent confers several strategic advantages:

-

Modulation of Lipophilicity: The benzyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.

-

Steric Influence: The bulky nature of the benzyloxy group can orient the molecule within a target's binding pocket, leading to improved potency and selectivity.

-

Metabolic Stability and Handle: It can serve as a stable protecting group for a hydroxyl function during synthesis.[5] Conversely, it can also be a site for metabolic transformation (e.g., O-debenzylation), which can be engineered as part of a prodrug strategy.

-

Synthetic Versatility: The benzyloxy group is readily introduced and can be removed under specific conditions (e.g., catalytic hydrogenation) to reveal a phenol, providing a secondary site for further derivatization.[3]

These attributes make benzyloxy-substituted pyridines, such as 5-(benzyloxy)pyridin-3-amine and 5-(benzyloxy)pyridine-2-carboxylic acid, pivotal intermediates in the construction of complex, biologically active molecules.[3][5]

Applications in Central Nervous System (CNS) Drug Discovery

One of the most significant applications of this scaffold is in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide array of CNS disorders, including chronic pain, Alzheimer's, and Parkinson's disease.[5][6]

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that, upon activation, permit the influx of cations like Na⁺ and Ca²⁺, leading to neuronal depolarization and the modulation of neurotransmitter release.[5] Compounds derived from benzyloxy-pyridine intermediates have been instrumental in developing potent and selective nAChR agonists.[5]

A landmark example is the role of 5-(benzyloxy)pyridin-3-amine as a key intermediate in the synthesis of ABT-594, a potent non-opioid analgesic agent developed by Abbott Laboratories.[5] The benzyloxy group at the 5-position was crucial for establishing the initial structure-activity relationships that guided the optimization of nAChR agonists.[5]

Workflow: Development of nAChR Modulators

Caption: Drug discovery workflow using a benzyloxy-pyridine scaffold.

Role in Oncology Research: Kinase Inhibition